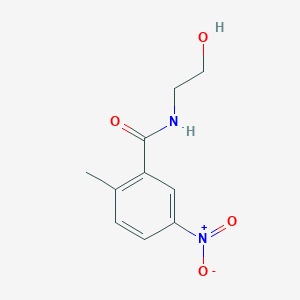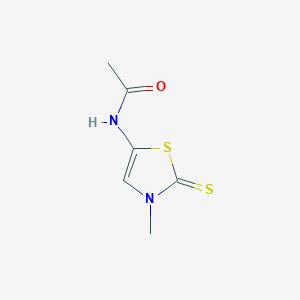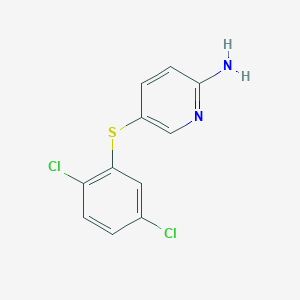
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2S It is characterized by the presence of a pyridine ring substituted with a sulfanyl group and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenylthiol and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.
Coupling Reaction: The deprotonated thiol reacts with 2-aminopyridine to form the desired product. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles (e.g., amines, alkoxides), polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,3-Dichlorophenyl)sulfanylpyridin-2-amine
- 5-(3,4-Dichlorophenyl)sulfanylpyridin-2-amine
- 5-(2,5-Dichlorophenyl)-2-furoic acid
Uniqueness
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanyl and amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8Cl2N2S |
|---|---|
Molekulargewicht |
271.2 g/mol |
IUPAC-Name |
5-(2,5-dichlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |
InChI-Schlüssel |
UHXARTDUDHTCJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)SC2=CN=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

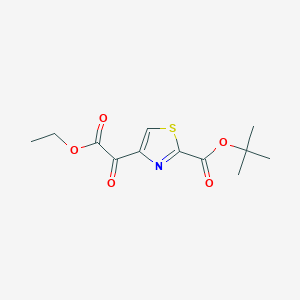
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
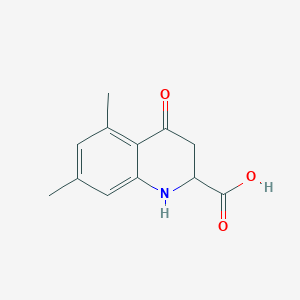
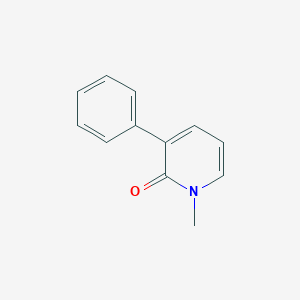

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

